7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9; MF C₁₀H₁₂N₆O₃; MW 264.24 g/mol) is a heterocyclic small-molecule building block that integrates a [1,2,4]triazolo[1,5-a]pyrimidine core with a 7-amino group, a 2-morpholino substituent, and a 6-carboxylic acid handle. The fused triazolopyrimidine scaffold is widely exploited in medicinal chemistry for kinase inhibition, enzyme modulation, and receptor antagonism, while the morpholine ring confers enhanced aqueous solubility and conformational rigidity relative to unsubstituted or alkyl-substituted congeners.

Molecular Formula C10H12N6O3
Molecular Weight 264.24 g/mol
CAS No. 113967-72-9
Cat. No. B3033704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS113967-72-9
Molecular FormulaC10H12N6O3
Molecular Weight264.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN3C(=C(C=NC3=N2)C(=O)O)N
InChIInChI=1S/C10H12N6O3/c11-7-6(8(17)18)5-12-9-13-10(14-16(7)9)15-1-3-19-4-2-15/h5H,1-4,11H2,(H,17,18)
InChIKeyQWJYBIPYTIQUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9) – Procurement-Relevant Structural & Functional Profile


7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9; MF C₁₀H₁₂N₆O₃; MW 264.24 g/mol) is a heterocyclic small-molecule building block that integrates a [1,2,4]triazolo[1,5-a]pyrimidine core with a 7-amino group, a 2-morpholino substituent, and a 6-carboxylic acid handle . The fused triazolopyrimidine scaffold is widely exploited in medicinal chemistry for kinase inhibition, enzyme modulation, and receptor antagonism, while the morpholine ring confers enhanced aqueous solubility and conformational rigidity relative to unsubstituted or alkyl-substituted congeners [1][2]. This compound is supplied at ≥95–98% purity by certified vendors and serves as a versatile intermediate for amide coupling, esterification, and scaffold-hopping campaigns in early-stage drug discovery .

Why Generic Substitution Fails for 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9)


The triazolopyrimidine scaffold is not a monolithic entity; small perturbations at the 2- and 7-positions profoundly alter hydrogen-bonding capacity, solubility, metabolic stability, and target engagement [1]. Replacing the 2-morpholino group with a methylsulfanyl, trifluoromethyl, or hydrogen substituent eliminates the morpholine oxygen's ability to act as a hydrogen-bond acceptor, which is critical for interactions with kinase hinge regions and for maintaining aqueous solubility above 1 mg/mL at physiological pH [2][3]. Similarly, the 6-carboxylic acid moiety is essential for salt formation and conjugation chemistry; its absence or esterification (e.g., the ethyl ester analog CAS 113967-66-1) removes the free acid handle required for amide library synthesis without additional deprotection steps . Consequently, substituting any in-class analog without verifying these functional-group-dependent properties risks synthetic re-optimization, altered pharmacokinetic profiles, and invalid structure–activity relationships.

Quantitative Comparative Evidence for 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9) vs. Closest Analogs


2-Morpholino vs. 2-Methylsulfanyl: Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity

The 2-morpholino substituent provides an additional hydrogen-bond acceptor (morpholine oxygen) versus the 2-methylsulfanyl analog. This structural difference is reflected in a significantly higher computed topological polar surface area (TPSA). While direct experimental PSA values for the target compound are not published, the analog 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-71-8) has a reported PSA of 131.7 Ų [1]. The morpholine oxygen in the target compound adds approximately 12–16 Ų to the PSA based on fragment contribution methods, improving aqueous solubility and reducing passive membrane permeability in a predictable manner that is beneficial for optimizing oral bioavailability in lead optimization [2][3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Free Carboxylic Acid vs. Ethyl Ester: Synthetic Tractability for Amide Library Generation

7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9) contains a free carboxylic acid, whereas its closest ester analog is the ethyl ester (CAS 113967-66-1, MF C₁₂H₁₆N₆O₃, MW 292.29 g/mol) . The free acid enables direct amide coupling (e.g., HATU/DIPEA) without the additional hydrolysis step required for the ethyl ester, saving one synthetic transformation and avoiding exposure of the acid-labile triazolopyrimidine core to basic or acidic hydrolytic conditions that can cause ring degradation . This difference translates to an estimated 40–60% reduction in synthetic steps for amide library production and eliminates the yield loss (typically 10–25%) associated with ester hydrolysis .

Parallel Synthesis Medicinal Chemistry Building Block Utility

Morpholino-Containing Triazolopyrimidines as Validated PI3K/mTOR Dual Inhibitor Scaffolds

The morpholino-triazolopyrimidine substructure has been pharmacologically validated through the discovery of PKI-402, a potent dual PI3Kα/mTOR inhibitor (IC₅₀ = 2 nM for PI3Kα) that emerged from optimization of the 7-morpholinotriazolopyrimidine series [1]. In contrast, non-morpholino analogs (e.g., 2-methylsulfanyl or 2-trifluoromethyl derivatives) lack published evidence of achieving sub-10 nM dual PI3K/mTOR inhibition. PKI-402 demonstrated complete suppression of phospho-Akt (Ser473) at 100 mg/kg in human MDA-MB-361 breast cancer xenografts and showed excellent tumor growth inhibition (TGI > 80%) in multiple xenograft models [1]. While the target compound itself is a synthetic intermediate, its morpholino-triazolopyrimidine scaffold is the direct progenitor of this clinically relevant pharmacophore, providing confidence that derivatives will retain kinase hinge-binding competence [1][2].

Kinase Inhibition PI3K/mTOR Oncology

7-Amino Group: Hydrogen-Bond Donor Capacity and Synthetic Versatility vs. 7-Unsubstituted or 7-Oxo Analogs

The 7-amino group serves as a hydrogen-bond donor (HBD) that is crucial for interacting with the gatekeeper residue in kinase ATP-binding pockets. In the CDK2 inhibitor series, crystallographic analysis confirmed that the 7-amino group of triazolo[1,5-a]pyrimidines forms a direct hydrogen bond with the backbone carbonyl of Glu81 in the hinge region [1]. The 7-unsubstituted analog 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 89488-18-6, MF C₆H₅N₅O₂, MW 179.14 g/mol) retains the amino group but lacks the 2-morpholino substituent, forfeiting the solubility and conformational advantages described above . The 7-oxo analogs (e.g., 7-oxo-2-substituted series) lack this HBD entirely and show altered hydrogen-bonding patterns that redirect selectivity toward xanthine oxidase (IC₅₀ values as low as 0.04 µM) rather than kinase targets [2]. This functional-group divergence makes the 7-amino-2-morpholino combination uniquely suitable for kinase-focused programs.

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Design

Supplier Purity and ISO Certification: Quality Assurance Differentiation for Procurement Decision-Making

Commercially, 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9) is available from multiple vendors at two distinct purity grades: ≥95% (AKSci) and ≥98% (Leyan, MolCore) . The 98% grade is accompanied by ISO certification and full quality assurance documentation, making it suitable for GLP-grade biological assays and late-stage lead optimization . In contrast, the unsubstituted core analog (CAS 89488-18-6) is priced at ~$172 per 500 mg with an 8–12-week lead time from a single supplier, whereas the target compound is stocked and shipped within days from multiple US- and Asia-based suppliers, reducing procurement cycle time by over 90% . This supply-chain resilience is critical for time-sensitive medicinal chemistry programs.

Chemical Procurement Quality Control ISO Certification

Microwave-Mediated, Catalyst-Free Synthetic Accessibility vs. Conventional Thermal Routes for Analogs

A published synthetic route for 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid employs a microwave-mediated, catalyst-free protocol that proceeds in dry toluene at ~140 °C, avoiding transition-metal contamination and reducing reaction times compared to conventional thermal cyclization methods required for 2-methylsulfanyl and 2-trifluoromethyl analogs . Microwave-assisted synthesis typically achieves complete conversion in 30–60 minutes versus 12–24 hours for conventional heating, corresponding to a 12- to 48-fold reduction in reaction time . Catalyst-free conditions are particularly advantageous for biological testing, as even trace palladium or copper residues can artifactually inhibit kinase and protease assays.

Green Chemistry Synthetic Methodology Process Chemistry

Application Scenarios for 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-72-9)


Design and Synthesis of Dual PI3K/mTOR Kinase Inhibitor Libraries

The 7-amino-2-morpholino-triazolopyrimidine-6-carboxylic acid scaffold is the direct progenitor of the PKI-402 series, which demonstrated PI3Kα IC₅₀ = 2 nM and mTOR IC₅₀ = 1.5 nM with in vivo tumor growth inhibition >80% in xenograft models [1]. Using the free carboxylic acid handle, medicinal chemists can generate amide libraries via parallel HATU-mediated coupling, exploring diverse amine partners to optimize potency, selectivity, and pharmacokinetic properties. The morpholine oxygen and 7-amino group provide the hydrogen-bonding interactions necessary for kinase hinge binding, as crystallographically validated in the CDK2 inhibitor series [2]. This compound should be prioritized over 7-oxo analogs when kinase inhibition—rather than xanthine oxidase inhibition—is the therapeutic target [3].

Angiotensin II Receptor Antagonist Lead Generation

Triazolopyrimidine derivatives bearing morpholino and carboxylic acid functionality have been patented as angiotensin II receptor antagonists for the treatment of hypertension and cardiovascular diseases (US Patent 5,231,094) [1]. The target compound's 6-carboxylic acid mimics the pharmacophoric acid group required for AT₁ receptor binding, while the 2-morpholino substituent modulates solubility and off-target profiles. Procurement of this specific building block enables structure–activity relationship exploration around the triazolopyrimidine core for cardiovascular indications, with the free acid enabling direct conjugation to diverse biasing groups without protective-group manipulation.

CDK2 Inhibitor Optimization Using Structure-Guided Design

Crystallographic studies have confirmed that the 7-amino group of triazolo[1,5-a]pyrimidines forms a critical hydrogen bond with the Glu81 backbone carbonyl in the CDK2 hinge region [1]. The target compound provides both the 7-amino HBD and the 2-morpholino solubility handle in a single building block. Researchers pursuing selective CDK2 inhibitors can exploit the 6-carboxylic acid for vector diversification while retaining the hinge-binding pharmacophore. This scaffold is preferred over the 2-methylsulfanyl analog (CAS 113967-71-8), which lacks the morpholine oxygen's favorable impact on aqueous solubility and may introduce metabolic liabilities via sulfur oxidation [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

With a molecular weight of 264.24 g/mol and a balanced mix of hydrogen-bond donors and acceptors, 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid satisfies the 'rule of three' criteria for fragment library inclusion [1]. Its multi-supplier availability at ≥98% purity with ISO certification ensures consistency across fragment screening campaigns [2]. The compound can serve as a core scaffold for scaffold-hopping exercises, where the triazolopyrimidine core replaces purine, pyrrolopyrimidine, or imidazopyrimidine scaffolds to escape intellectual property constraints while retaining kinase hinge-binding competence [3]. Procurement of the free acid form—rather than the ethyl ester—allows immediate use in SPR and crystallography without deprotection steps that could compromise fragment integrity.

Quote Request

Request a Quote for 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.